molecular formula C6H5NO3 B7727151 4-Hydroxynicotinic acid CAS No. 72676-96-1

4-Hydroxynicotinic acid

Cat. No.: B7727151
CAS No.: 72676-96-1
M. Wt: 139.11 g/mol
InChI Key: CHCUBGPSZDGABM-UHFFFAOYSA-N
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Description

4-Hydroxynicotinic acid, also known as 4-hydroxy-3-pyridinecarboxylic acid, is an organic compound with the molecular formula C6H5NO3. It is a derivative of nicotinic acid and features a hydroxyl group at the fourth position of the pyridine ring. This compound is of significant interest due to its diverse applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxynicotinic acid can be synthesized through various methods. One common approach involves the hydrogenation of nicotinic acid. Another method includes the oxidation of nicotinic acid . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation or oxidation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce hydroxylated pyridine compounds .

Scientific Research Applications

4-Hydroxynicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Hydroxynicotinic acid
  • 5-Hydroxynicotinic acid
  • 6-Hydroxynicotinic acid

Comparison: 4-Hydroxynicotinic acid is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct solubility and crystallization properties, which are crucial for its applications in various fields . Additionally, its ability to inhibit NAPRT sets it apart from other hydroxynicotinic acids, highlighting its potential in anti-cancer research .

Properties

IUPAC Name

4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCUBGPSZDGABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976370
Record name 4-Oxo-1,4-dihydropyridine-3-carboxylato
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-70-1, 72676-96-1
Record name 4-Hydroxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-pyridinecarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-1,4-dihydropyridine-3-carboxylato
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Record name 4-hydroxynicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different solid-state forms of 4-hydroxynicotinic acid?

A: this compound (4-HNA) exhibits tautomeric polymorphism, existing as either 4-HNA or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA). It has been found in three anhydrous polymorphs (I, II, and III) and two hydrate forms. [] The packing motifs in these forms are influenced by the hydrogen bonding patterns involving the oxygen atoms and water molecules (in hydrates). []

Q2: How stable are the different forms of this compound?

A: Anhydrates I and II of 4-HNA convert to form III upon heating. [] Similarly, both hydrate forms dehydrate at elevated temperatures, eventually transforming into anhydrate III. [] Sublimation of any of the five forms also leads to the formation of form III. [] This suggests that form III might be the most thermodynamically stable form.

Q3: Is there a form of this compound hydrate that shows unusual stability?

A: Interestingly, a hemihydrate form of 4-HNA (4HNA·0.5H2O) demonstrates unexpected robustness against spontaneous dehydration at ambient conditions, despite thermodynamic predictions. [] This stability is attributed to a significant kinetic barrier associated with the removal of water molecules from the crystal lattice. []

Q4: What is the mechanism of dehydration for the robust hemihydrate form of this compound?

A: Research suggests that the dehydration of 4HNA·0.5H2O is kinetically controlled, with an activation energy (Ea) ranging from 85 kJ·mol–1 to 133 kJ·mol–1. [] This high activation energy contributes to the hemihydrate's resistance to water loss. [] Microscopic analysis reveals changes in crystal morphology during dehydration, suggesting a complex process involving nucleation and growth of the anhydrous phase. []

Q5: Are there any synthetic routes available for this compound?

A: Yes, this compound can be synthesized from readily available starting materials. One approach involves a simple method utilizing cyano compounds derived from 4-hydroxy-3-iodopyridine. [] This method provides a straightforward route to obtain the desired compound. Additionally, this compound can be synthesized from butadienedicarbonitriles. []

Q6: Can this compound be used in the synthesis of coordination polymers?

A: Yes, this compound can act as a ligand in coordination polymers. For example, a novel 1-D manganese coordination polymer, (where H2L = this compound), was synthesized hydrothermally. [] Interestingly, the synthesis involved in situ ligand formation from a 3,4-pyridinedicarboxylic acid precursor. [] In this polymer, the this compound ligand bridges Mn(II)-centered octahedra to create the 1-D framework. []

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